molecular formula C16H18O4 B11159154 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B11159154
M. Wt: 274.31 g/mol
InChI Key: RHQWKSMRJRUKQL-UHFFFAOYSA-N
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Description

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with a propyl group at the 4-position and a 1-methyl-2-oxopropoxy group at the 7-position. It has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 1-methyl-2-oxopropyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.

    Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of oxo derivatives.

    Reduction: Reduction can yield alcohol or alkane derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one

InChI

InChI=1S/C16H18O4/c1-4-5-12-8-16(18)20-15-9-13(6-7-14(12)15)19-11(3)10(2)17/h6-9,11H,4-5H2,1-3H3

InChI Key

RHQWKSMRJRUKQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Origin of Product

United States

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